molecular formula C68H109N17O22S2 B515574 Disitertide CAS No. 272105-42-7

Disitertide

Cat. No. B515574
CAS RN: 272105-42-7
M. Wt: 1580.8 g/mol
InChI Key: IUYPEUHIWDMJLM-SWHDLQTQSA-N
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Description

Disitertide, also known as P144, is a TGF-β1 antagonist peptide . It has been used in trials studying the treatment of Skin Fibrosis . It is specifically designed to block the interaction with its receptor .


Synthesis Analysis

Disitertide is a synthetic peptide . It was initially developed by Digna Biotech SL . The company regained full rights to Disitertide from ISDIN .


Molecular Structure Analysis

The molecular formula of Disitertide is C68H109N17O22S2 .


Chemical Reactions Analysis

Disitertide is a peptide inhibitor of TGF-β1 . It has been shown to suppress the protein expression levels of PI3K and p-Akt, and induce the protein expression of Bax in MC3T3-E1 cells .


Physical And Chemical Properties Analysis

The molecular weight of Disitertide is 1580.83 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Terahertz (THz) Imaging and Sensing Technologies : This technology is increasingly used in medical, military, and security applications, such as security screening at airports, cancer and burn diagnosis at medical centers, and identification of concealed explosives, drugs, and weapons. The biological effects studies associated with THz frequencies are essential for understanding THz interactions with biological systems and for developing safety standards for THz systems use (Wilmink & Grundt, 2011).

  • Solution of DICOM Screenage Inserting into PowerPoint Presentation : This research finds solutions for inserting DICOM screenage into PowerPoint presentations, which could be useful for presenting scientific research data, including potentially that related to Disitertide (Zhang Tian, 2011).

  • Liquid-Phase Syntheses of Inorganic Nanoparticles : The development of novel materials, including inorganic nanoparticles, is critical in chemical research and has applications across various industries, including electronics, photonics, and sensing. This research might relate to the synthesis processes relevant to compounds like Disitertide (Cushing, Kolesnichenko, & O'connor, 2004).

  • Materials for Terahertz Science and Technology : Terahertz spectroscopy systems, using far-infrared radiation, are important for characterizing a broad range of materials, including semiconductors and biomolecules. This might have implications for research on materials similar to Disitertide (Ferguson & Zhang, 2002).

  • Impedance Scaling of Applied-B Ion Diodes : This research is focused on ion diodes used in inertial confinement fusion research, which might have tangential relevance to high-energy physics aspects of Disitertide research (Miller, 1985).

Mechanism of Action

Disitertide works by blocking the interaction of TGF-β1 with its receptor . This prevents TGF-β1-dependent inhibition of MV1Lu proliferation in vitro and markedly reduces binding of TGF-β1 to its receptors .

Safety and Hazards

Disitertide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Disitertide has shown potential in reducing Radiation-Induced Fibrosis (RIF) and muscle fibrosis in Soft Tissue Sarcomas (STS) . Further studies are required to establish whether the dosage and timing optimization of Disitertide administration, in different RIF phases, might entirely avoid fibrosis associated with STS brachytherapy .

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYPEUHIWDMJLM-SWHDLQTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H109N17O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disitertide

CAS RN

272105-42-7
Record name Disitertide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272105427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disitertide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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